molecular formula C16H16N6O4 B2797466 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034425-23-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue: B2797466
Numéro CAS: 2034425-23-3
Poids moléculaire: 356.342
Clé InChI: YTQMPYAMHUETET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining a quinazolin-4-one core with a triazine-based acetamide side chain. The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities . The 4,6-dimethoxy-1,3,5-triazinylmethyl group introduces electron-rich methoxy substituents, which may enhance solubility and modulate binding interactions compared to non-methoxy analogs .

Propriétés

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-25-15-19-12(20-16(21-15)26-2)7-17-13(23)8-22-9-18-11-6-4-3-5-10(11)14(22)24/h3-6,9H,7-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMPYAMHUETET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Quinazolinone-Acetamide Derivatives

Several compounds share the 2-(4-oxoquinazolin-3(4H)-yl)acetamide backbone but differ in substituents:

  • N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a): Features a 3,5-dimethylphenyl group instead of the triazinylmethyl substituent. Synthesized via alkylation of quinazolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide (95% yield) .
  • (E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o): Includes a styryl extension on the quinazolinone ring and a 4-methoxyphenyl acetamide group. Melts at 274–276°C, synthesized via condensation with p-methoxybenzaldehyde (60% yield) .

Key Differences :

  • The dimethoxy-triazine moiety may confer distinct solubility or metabolic stability compared to styryl or methylphenyl groups .
Triazine-Containing Compounds

Sulfonylurea herbicides like cinosulfuron and azimsulfuron feature 4,6-dimethoxy-1,3,5-triazine rings but lack the quinazolinone-acetamide linkage. These compounds inhibit acetolactate synthase (ALS) in plants, highlighting the triazine ring’s role in agrochemical activity .

Key Differences :

  • The target compound’s acetamide-quinazolinone structure diverges from sulfonylurea herbicides, suggesting different biological targets (e.g., kinase inhibition vs. ALS disruption) .
  • Methoxy groups on the triazine may reduce electrophilicity compared to amino or sulfonamide substituents in herbicides .
Surfactant Derivatives of Quinazolinone-Acetamides

Compounds like 3-chloro-N-[2-(1-hydroxyheptadecyl)-4-oxo-4H-quinazolin-3-yl]acetamide (9) and N-(2-(1-hydroxy-heptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (14) incorporate long alkyl chains for surfactant applications .

Key Differences :

  • The target compound’s triazinylmethyl group lacks the lipophilic alkyl chains required for surfactant activity, implying divergent applications (e.g., pharmaceuticals vs. industrial uses) .

Comparative Data Table

Compound Name / ID Core Structure Substituent(s) Key Properties/Applications Synthesis Yield/Notes Reference
Target Compound Quinazolin-4-one + acetamide 4,6-Dimethoxy-1,3,5-triazinylmethyl Hypothesized anticancer/kinase inhibition Not reported in evidence
21a Quinazolin-4-one + acetamide 3,5-Dimethylphenyl Anticancer potential 95% yield, K2CO3/DMF, 3 hours
11o Quinazolin-4-one + acetamide 4-Methoxyphenyl + styryl Anticancer activity (in vitro) 60% yield, 43-hour reflux
Cinosulfuron 1,3,5-Triazine + sulfonamide Chlorophenyl + methoxy groups Herbicide (ALS inhibitor) Agrochemically optimized
Compound 9 Quinazolin-4-one + acetamide Chloroacetyl + hydroxyheptadecyl Surfactant precursor 3-hour reaction, pyridine reflux

Research Findings and Mechanistic Insights

  • Anticancer Activity: Quinazolinone derivatives like 11m–11o exhibit antiproliferative effects, possibly via kinase inhibition or DNA intercalation . The triazinylmethyl group in the target compound could enhance selectivity for cancer-related enzymes (e.g., EGFR or PARP) due to its electron-donating methoxy groups .

Q & A

Basic Questions

Q. What are the critical synthetic pathways for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the triazine and quinazolinone cores. A common approach includes:

Triazine Core Formation : Reacting cyanuric chloride with methoxy groups under controlled basic conditions to introduce dimethoxy substituents .

Quinazolinone Synthesis : Cyclization of anthranilic acid derivatives with ketones/aldehydes, followed by oxidation to form the 4-oxoquinazolinone moiety .

Coupling Steps : Linking the triazine and quinazolinone units via nucleophilic substitution or amide bond formation, often using activating agents like CDI (1,1'-carbonyldiimidazole) .

  • Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid by-products (e.g., over-oxidation or incomplete substitution) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify methoxy groups (δ 3.8–4.0 ppm), acetamide protons (δ 2.1–2.3 ppm), and quinazolinone carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+) and fragment patterns consistent with triazine and quinazolinone cleavage .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in crystalline form .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for triazine-quinazolinone coupling .
  • Condition Screening : Use machine learning (ML) to predict optimal solvents, catalysts, and temperatures by training models on historical reaction data (e.g., yields, purity) .
  • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error iterations by >50% .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Data Triangulation : Replicate assays under standardized conditions (pH 7.4, 37°C) and cross-validate using orthogonal techniques (e.g., fluorescence quenching vs. calorimetry) .
  • Structural Analysis : Perform molecular docking to assess binding mode consistency with experimental IC50_{50} values. Discrepancies may arise from allosteric effects or assay-specific interference .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., buffer composition, enzyme concentration) contributing to variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on the triazine (e.g., methoxy → ethoxy) and quinazolinone (e.g., 4-oxo → 4-thioxo) to assess impact on bioactivity .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups while maintaining hydrogen-bonding capacity .
  • In Silico Screening : Use virtual libraries to prioritize analogs with predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. How to design experiments for optimizing regioselectivity in triazine functionalization?

  • Methodological Answer :

  • Kinetic Control : Conduct time-resolved NMR to track intermediate formation and identify conditions favoring C-2 vs. C-4 substitution on the triazine ring .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to direct nucleophilic attack to specific positions .
  • DOE Application : Use a Central Composite Design to model the effects of temperature, solvent polarity, and catalyst loading on regioselectivity .

Q. What are the best practices for handling stability issues during storage?

  • Methodological Answer :

  • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of acetamide or triazine ring oxidation) .
  • Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in inert atmospheres (argon) to prevent moisture/oxygen-induced degradation .

Q. How to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • In Vitro Assays : Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) kits to measure inhibition against a panel of kinases (e.g., EGFR, VEGFR2) .
  • Cellular Validation : Test in kinase-dependent cell lines (e.g., HeLa for EGFR) with Western blotting to monitor phosphorylation downstream .
  • Binding Kinetics : Perform SPR (Surface Plasmon Resonance) to determine KdK_d and residence time, correlating with therapeutic efficacy .

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